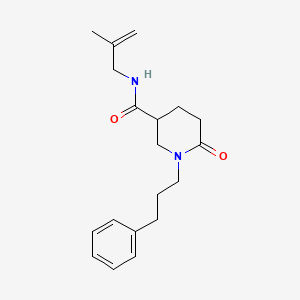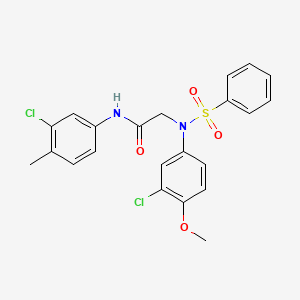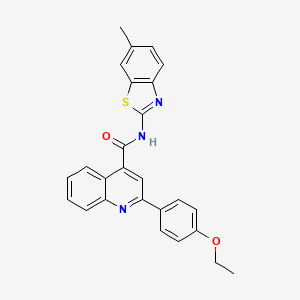
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. Since then, URB597 has gained significant attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide increases the levels of endocannabinoids in the brain, which can lead to a reduction in pain, anxiety, and depression.
Biochemical and Physiological Effects:
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of anandamide, a type of endocannabinoid, in the brain, which can lead to a reduction in pain and anxiety. It has also been shown to increase the levels of dopamine in the brain, which can lead to a reduction in depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its specificity for FAAH, which makes it a useful tool for studying the endocannabinoid system. However, one of the limitations of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide is its short half-life, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide. One area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of addiction, particularly to opioids. Another area of interest is the use of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide in the treatment of anxiety disorders. Additionally, there is potential for the development of new FAAH inhibitors based on the structure of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
Méthodes De Synthèse
The synthesis of N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide involves a multi-step process that starts with the reaction of piperidine with 3-phenylpropanal to form a Schiff base. The Schiff base is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2-methyl-2-propen-1-ol and acetic anhydride to form the final product, N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(2-methyl-2-propen-1-yl)-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including pain management, anxiety disorders, and addiction. It has been shown to increase the levels of endocannabinoids in the brain, which are known to play a role in regulating pain, anxiety, and mood.
Propriétés
IUPAC Name |
N-(2-methylprop-2-enyl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-15(2)13-20-19(23)17-10-11-18(22)21(14-17)12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,1,6,9-14H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNZUUYJMFLRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)C1CCC(=O)N(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylprop-2-en-1-yl)-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)

![N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5144473.png)
![2-(1H-benzimidazol-2-ylthio)-N-naphtho[1,2-d][1,3]thiazol-2-ylacetamide](/img/structure/B5144486.png)
![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)

![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![5-[(4-bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5144517.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![5-[(2-phenoxypropanoyl)amino]isophthalic acid](/img/structure/B5144553.png)
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)

